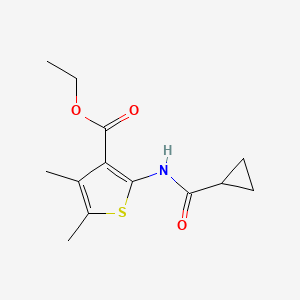![molecular formula C20H20F3NO2 B6418203 N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 1091073-85-6](/img/structure/B6418203.png)
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide, or NFBT for short, is an organic compound that has been studied for its potential applications in the scientific field. NFBT is a small molecule that is composed of a nitrogen atom, a carbon atom, and four fluorine atoms. It has been studied for its potential uses as a drug, a pesticide, and for its ability to act as a catalyst for certain reactions.
Aplicaciones Científicas De Investigación
NFBT has been studied for its potential applications in the scientific field. It has been studied for its potential use as a drug, a pesticide, and for its ability to act as a catalyst for certain reactions. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
NFBT is believed to act as a catalyst for certain reactions. It is believed to interact with the substrate molecules in a manner that allows them to react with each other at a faster rate than they would without the presence of NFBT. Additionally, it is believed to interact with the substrate molecules in a manner that allows them to form stronger bonds than they would without the presence of NFBT.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBT have not been extensively studied. However, it is believed that NFBT may have some effects on the human body. It is believed that NFBT may have some anti-inflammatory effects, as well as some effects on the immune system. Additionally, it is believed that NFBT may have some effects on the brain, as it has been shown to interact with certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NFBT for lab experiments include its low cost and its ease of synthesis. Additionally, it is believed to be non-toxic, making it safe to use in experiments. The main limitation of using NFBT for lab experiments is that its effects on the human body have not been extensively studied, so its safety is not fully known.
Direcciones Futuras
Future research on NFBT could focus on its potential applications in the development of new materials, such as polymers and nanomaterials. Additionally, further research could be done on its potential use as a drug, a pesticide, and its biochemical and physiological effects. Additionally, further research could be done on its mechanism of action and its potential effects on the brain. Finally, further research could be done on its potential use in the development of new catalysts for certain reactions.
Métodos De Síntesis
NFBT can be synthesized through a variety of methods, including the reaction of 4-phenyloxan-4-ylmethyl bromide with trifluoromethylbenzoyl chloride. This reaction results in the formation of an amide bond between the two molecules, forming NFBT. This synthesis method is simple and has been used in the scientific research of NFBT.
Propiedades
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFZMCRFAXUESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418173.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418212.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6418220.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B6418233.png)
